molecular formula C15H16ClN5O B2612970 N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380086-49-5

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2612970
CAS No.: 2380086-49-5
M. Wt: 317.78
InChI Key: ZZXZRCPYCBNKDW-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazolopyrimidines often involves multicomponent reactions . A common method involves the use of 3-aminotriazole, different aldehydes and N-methyl-1-(methylthio)-2-nitroethenamine as a ketene N,S-acetal in a three-component condensation .


Molecular Structure Analysis

Triazolopyrimidines have a fused ring structure containing two carbon and three nitrogen atoms in the triazole ring, and two nitrogen atoms in the pyrimidine ring . The presence of multiple nitrogen atoms makes these compounds capable of forming multiple hydrogen bonds, which can be beneficial for binding with biological targets .


Chemical Reactions Analysis

The reactivity of triazolopyrimidines can be influenced by various functional groups attached to the molecule . For example, introducing explosophoric groups like –NO2, –NHNO2, –ONO2, –N3, and –NH2 can significantly alter the energetic properties of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can be influenced by their specific structure and the functional groups they contain. For example, compounds with certain functional groups can exhibit high energy content and densities .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary depending on their specific structure and the biological target they interact with. Some triazolopyrimidines have been found to inhibit certain enzymes, which can lead to various pharmacological effects .

Future Directions

The future research on triazolopyrimidines is likely to focus on the design and synthesis of new derivatives with improved pharmacological activities. This could involve the introduction of new functional groups or the development of new synthetic methods .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-10-7-14(21-15(20-10)18-9-19-21)17-8-13(22-2)11-5-3-4-6-12(11)16/h3-7,9,13,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZRCPYCBNKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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